Product packaging for 3-Bromo-4-cyclopropylbenzaldehyde(Cat. No.:)

3-Bromo-4-cyclopropylbenzaldehyde

Cat. No.: B13296503
M. Wt: 225.08 g/mol
InChI Key: AFDHQZADEAUFAC-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Benzaldehydes in Chemical Building Blocks

Aryl halides and benzaldehydes are fundamental components in the toolkit of synthetic organic chemists. Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring, are crucial precursors for a multitude of chemical transformations. rsc.org They are particularly valued for their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The presence of the bromine atom in 3-Bromo-4-cyclopropylbenzaldehyde provides a reactive handle for such transformations.

Benzaldehydes, on the other hand, are the simplest aromatic aldehydes and serve as versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and fragrances. The aldehyde group is highly reactive and can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions to form new carbon-carbon bonds. wisdomlib.org This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

Unique Contribution of the Cyclopropyl (B3062369) Moiety to Molecular Architecture

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique steric and electronic properties to a molecule. stackexchange.com Its rigid structure can act as a conformational constraint, locking a portion of the molecule into a specific orientation, which can be advantageous in the design of biologically active compounds. stackexchange.com Electronically, the cyclopropyl group exhibits properties that are intermediate between those of alkanes and alkenes. The C-C bonds of the cyclopropane (B1198618) ring have a higher p-character than typical sp³-hybridized carbons, allowing the ring to participate in conjugation with adjacent π-systems. stackexchange.com This can influence the electronic properties of the aromatic ring and the reactivity of the other functional groups. In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to improved metabolic stability, enhanced potency, and reduced off-target effects. stackexchange.com

Overview of Research Trajectories for Aromatic Halogenated Aldehydes

Research into aromatic halogenated aldehydes is a vibrant area of organic chemistry, driven by their utility as synthetic intermediates. nih.gov Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, selective, and environmentally friendly methods for the synthesis of functionalized benzaldehydes. This includes the development of new catalysts and reagents for the direct formylation of aryl halides and the selective halogenation of substituted benzaldehydes. rsc.org

Expansion of Reaction Scope: Efforts are being made to expand the scope of reactions in which halogenated aromatic aldehydes can participate. This includes the discovery of new cross-coupling partners and the development of novel transformations of the aldehyde group.

Applications in Medicinal Chemistry and Materials Science: A significant driving force in this field is the application of these compounds in the synthesis of new pharmaceuticals and functional materials. The unique combination of functional groups in molecules like this compound makes them attractive starting points for the discovery of new bioactive compounds and materials with novel properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO B13296503 3-Bromo-4-cyclopropylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-4-cyclopropylbenzaldehyde

InChI

InChI=1S/C10H9BrO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

AFDHQZADEAUFAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Cyclopropylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-bromo-4-cyclopropylbenzaldehyde, several logical disconnections can be considered.

Disconnection at the Aldehyde Carbonyl

A primary retrosynthetic disconnection involves the aldehyde functional group. This can be achieved through a functional group interconversion (FGI) approach, envisioning the aldehyde as being derived from the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a benzoic acid derivative. A more direct C-C bond-forming disconnection points to a formylation reaction of a 3-bromo-1-cyclopropylbenzene precursor. This strategy, however, can present challenges in controlling the regioselectivity of the formylation.

Disconnection Involving the Aromatic Ring Bromine

Another key disconnection targets the carbon-bromine bond. This retrosynthetic step suggests that the bromine atom can be introduced onto a 4-cyclopropylbenzaldehyde (B1279468) precursor via an electrophilic aromatic substitution (EAS) reaction. The success of this approach hinges on the directing effects of the existing substituents—the aldehyde and the cyclopropyl (B3062369) group—to achieve the desired 3-bromo substitution pattern.

Cyclopropyl Group Introduction Strategies

The introduction of the cyclopropyl group is a critical aspect of the synthesis. Retrosynthetically, this can be envisioned through several pathways. One common method involves a cross-coupling reaction, such as a Suzuki coupling, between a brominated benzaldehyde (B42025) derivative (e.g., 4-bromobenzaldehyde) and a cyclopropylboronic acid or its ester. Alternatively, the cyclopropyl ring can be formed on the aromatic ring through intramolecular cyclization reactions, though this is a less common approach for this specific target. The Simmons-Smith reaction or other cyclopropanation methods on an alkenylbenzene precursor could also be considered, followed by subsequent functional group manipulations to install the aldehyde.

Approaches via Functional Group Interconversions on a Pre-formed Benzene (B151609) Core

Building upon the insights from retrosynthetic analysis, a practical and widely employed strategy involves the modification of a pre-formed benzene ring containing one or more of the desired substituents.

Regioselective Bromination of 4-Cyclopropylbenzaldehyde Precursors

A highly convergent and efficient route to this compound involves the late-stage bromination of a 4-cyclopropylbenzaldehyde precursor. The synthesis of 4-cyclopropylbenzaldehyde itself can be accomplished through methods like the Suzuki coupling of 4-bromobenzaldehyde (B125591) with cyclopropylboronic acid or through Friedel-Crafts type reactions.

With 4-cyclopropylbenzaldehyde in hand, the crucial step is the regioselective introduction of a bromine atom at the 3-position. This is an electrophilic aromatic substitution reaction where the directing effects of the substituents play a pivotal role. rsc.orgrsc.org The aldehyde group is a meta-director and deactivating, while the cyclopropyl group is an ortho, para-director and activating. The combined influence of these groups directs the incoming electrophile (bromine) to the position ortho to the cyclopropyl group and meta to the aldehyde group, which corresponds to the desired 3-position.

The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, often in a suitable solvent system. Research on the electrophilic aromatic bromination of similarly substituted aromatic compounds has shown that high regioselectivity can be achieved by carefully controlling the reaction temperature. For instance, in the bromination of a related compound, using NBS in acetonitrile (B52724) at low temperatures (-10 °C to 0 °C) resulted in the exclusive formation of the desired isomer in high yield. nih.gov

Below is a table summarizing typical conditions for the electrophilic bromination of activated aromatic rings, which are applicable to the synthesis of this compound.

PrecursorBrominating AgentSolventTemperature (°C)Yield (%)Reference
Compound 21N-Bromosuccinimide (NBS)Acetonitrile (MeCN)-10 to 092 nih.gov
CatecholN-Bromosuccinimide (NBS) / HBF4Acetonitrile (MeCN)-30 to RT100 nih.gov

Table 1: Research Findings on Regioselective Bromination

Introduction of the Aldehyde Functionality

The introduction of the aldehyde group can be accomplished at different stages of the synthesis, and several methods are available.

Oxidation of Corresponding Alcohols

A common and reliable method for aldehyde synthesis is the oxidation of a primary alcohol. For this specific target molecule, this would involve the oxidation of (3-bromo-4-cyclopropylphenyl)methanol. A variety of oxidizing agents can be used, including pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin periodinane oxidation. These methods are generally efficient, but care must be taken to avoid over-oxidation to the corresponding carboxylic acid.

Formylation Reactions (e.g., Vilsmeier-Haack, Gattermann-Koch, Rieche)

Direct formylation of an aromatic ring offers another synthetic avenue.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgjk-sci.comyoutube.com Starting with 1-bromo-2-cyclopropylbenzene (B1281010), the electron-donating nature of the cyclopropyl group would direct the formylation to the para-position, yielding this compound. youtube.com The reaction is known for its regioselectivity, often favoring the less sterically hindered position. jk-sci.comyoutube.com

Gattermann-Koch and Rieche Reactions: The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid under pressure with a catalyst, but it is generally limited to simpler aromatic substrates. The Rieche formylation employs dichloromethyl methyl ether with a Lewis acid catalyst. While these are established methods for formylation, their applicability and efficiency for a substrate like 1-bromo-2-cyclopropylbenzene would require specific investigation. thieme-connect.de

Reduction of Carboxylic Acid Derivatives

The aldehyde can also be obtained by the reduction of a carboxylic acid derivative. This would involve the initial synthesis of 3-bromo-4-cyclopropylbenzoic acid, which can then be converted to an acid chloride or an ester. The reduction of the acid chloride using a poisoned catalyst (Rosenmund reduction) or the low-temperature reduction of the ester with a reagent like diisobutylaluminium hydride (DIBAL-H) can yield the desired aldehyde.

Palladium-Catalyzed Cross-Coupling Strategies for Cyclopropyl Introduction

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling with Cyclopropylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for introducing the cyclopropyl group. nih.govlookchem.com This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as cyclopropylboronic acid or its potassium trifluoroborate salt, with an aryl halide. nih.govlookchem.comorganic-chemistry.org A suitable starting material would be a dihalobenzaldehyde, such as 3-bromo-4-iodobenzaldehyde (B3038617) or 3,4-dibromobenzaldehyde (B1583856).

The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable ligand. The choice of these components is crucial for the reaction's success. The Suzuki-Miyaura coupling is known for its tolerance of various functional groups, including aldehydes. nih.govlookchem.com This makes it a highly attractive method for the synthesis of this compound. Research has shown that even less reactive aryl chlorides can be successfully coupled with cyclopropylboronic acid derivatives under optimized conditions. nih.govorganic-chemistry.org

Reactant 1Reactant 2Catalyst System (Example)Product
3,4-DibromobenzaldehydeCyclopropylboronic acidPd(PPh₃)₄ / BaseThis compound
3-Bromo-4-iodobenzaldehydePotassium cyclopropyltrifluoroboratePd(OAc)₂ / Ligand / BaseThis compound
Other Aryl-Cyclopropyl Coupling Methodologies

Beyond the direct cyclopropanation of a pre-brominated benzaldehyde, the construction of the aryl-cyclopropyl bond can be achieved through cross-coupling reactions. A prominent and versatile method is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with a cyclopropylboronic acid or its corresponding ester. In the context of synthesizing this compound, a plausible route involves the reaction of 3,4-dibromobenzaldehyde with cyclopropylboronic acid. The selectivity of this reaction is crucial, aiming for the coupling to occur preferentially at the 4-position, which is sterically more accessible and electronically distinct from the 3-position.

The choice of catalyst and ligands is paramount in directing the regioselectivity and efficiency of the Suzuki-Miyaura coupling. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), have been shown to be effective for the coupling of aryl chlorides with cyclopropylboronic acid derivatives, suggesting their potential applicability in this synthesis. rug.nl The reaction accommodates a variety of functional groups, including aldehydes, which is critical for this specific synthesis. researchgate.net

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. rsc.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov

While specific multi-component or cascade reactions leading directly to this compound are not extensively documented in the literature, the principles of these methodologies can be applied to the synthesis of functionalized benzaldehydes. For instance, a one-pot, two-step procedure for the synthesis of substituted benzaldehydes has been reported, which involves the formation of a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality during a subsequent cross-coupling reaction. rug.nlrug.nlacs.org This strategy could potentially be adapted for the synthesis of the target molecule.

Furthermore, cascade reactions have been employed for the rapid synthesis of polysubstituted salicylaldehydes, demonstrating the power of these methods in constructing complex aromatic aldehydes. nih.gov The development of a novel multi-component or cascade reaction for the direct synthesis of this compound remains an area of interest for synthetic chemists, promising a more streamlined and efficient manufacturing process.

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is a critical step in developing a robust and economically viable synthesis. Key factors that influence the yield and purity of this compound include the catalyst system, solvent, temperature, and the application of green chemistry principles.

Catalyst Systems and Ligand Effects

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of the palladium precursor and the ancillary ligand significantly impacts the reaction's outcome. For the coupling of aryl halides with cyclopropylboronic acid, various palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes with specific phosphine ligands are commonly employed.

Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps, and influencing the selectivity of the reaction. Bulky and electron-rich phosphine ligands, such as XPhos and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated high efficacy in Suzuki-Miyaura couplings involving sterically hindered substrates or less reactive aryl chlorides. researchgate.net The use of such ligands can be critical in achieving high yields and minimizing side products in the synthesis of this compound from 3,4-dibromobenzaldehyde.

Below is a representative table illustrating the effect of different catalyst systems on the yield of a generic Suzuki-Miyaura coupling of an aryl bromide with cyclopropylboronic acid, which can be considered analogous to the synthesis of the target compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O9092
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8075

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the rate and selectivity of a reaction. In Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base is often used. The solvent system needs to facilitate the dissolution of both the organic and inorganic reactants. Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the catalyst or the formation of side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For the synthesis of this compound, a temperature range of 80-110°C is typically explored for Suzuki-Miyaura reactions.

Green Chemistry Principles in Synthesis (e.g., Ultrasonic Assistance, Solvent-Free Approaches)

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis. rug.nl This includes the use of less hazardous solvents, reducing energy consumption, and improving atom economy.

Ultrasonic Assistance: The use of ultrasound has been shown to accelerate various chemical reactions, including Suzuki-Miyaura couplings. chesci.combohrium.comnih.govnih.govresearchgate.net Cavitation, the formation and collapse of microscopic bubbles induced by ultrasound, can lead to localized high temperatures and pressures, enhancing mass transfer and reaction rates. This can result in shorter reaction times, lower reaction temperatures, and improved yields. The application of ultrasound in the synthesis of this compound could offer a more energy-efficient and faster alternative to conventional heating methods.

Solvent-Free Approaches: Conducting reactions without a solvent, or in a solventless system, is a key principle of green chemistry as it reduces waste and simplifies product purification. nih.gov For certain reactions, such as the Claisen-Schmidt condensation, solvent-free conditions have been successfully applied for the synthesis of benzaldehyde derivatives. nih.gov While a completely solvent-free Suzuki-Miyaura coupling for this specific target might be challenging due to the nature of the reactants, exploring solid-supported catalysts or reactions in minimal solvent are avenues for making the synthesis greener.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

A plausible and common route is the direct bromination of 4-cyclopropylbenzaldehyde. This method is straightforward but may suffer from issues with regioselectivity, potentially leading to the formation of other brominated isomers.

An alternative is the Suzuki-Miyaura coupling of 3,4-dibromobenzaldehyde with cyclopropylboronic acid. This route offers potentially higher regioselectivity, provided the catalyst system is carefully chosen to favor coupling at the 4-position. The accessibility of 3,4-dibromobenzaldehyde and cyclopropylboronic acid is generally good.

The following table provides a hypothetical comparison of these two primary routes, based on general principles of these reaction types.

Synthetic RouteKey TransformationTypical Yield (%)SelectivityAccessibility of Starting MaterialsAdvantagesDisadvantages
Route 1Electrophilic Bromination of 4-cyclopropylbenzaldehyde60-80Moderate to GoodGoodDirect, fewer stepsPotential for isomeric impurities
Route 2Suzuki-Miyaura Coupling of 3,4-dibromobenzaldehyde70-95High with optimized catalystGoodHigh selectivity, good functional group toleranceRequires catalyst, potential for side reactions

Ultimately, the choice of the most suitable synthetic methodology will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and economic considerations.

Chemical Transformations and Derivatization Reactions of 3 Bromo 4 Cyclopropylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the foundation for a wide array of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final product.

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily add to aldehydes to form new carbon-carbon bonds, resulting in secondary alcohols upon workup. For instance, the reaction of a Grignard reagent (R-MgX) with 3-bromo-4-cyclopropylbenzaldehyde would be expected to yield a (3-bromo-4-cyclopropylphenyl)(R)methanol. Similarly, organolithium reagents (R-Li) would produce analogous secondary alcohols.

The addition of a cyanide ion (from sources like HCN or NaCN) to an aldehyde forms a cyanohydrin. This reaction is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Examples of Nucleophilic Addition with Carbon Nucleophiles

Nucleophile Reagent Example Expected Product with this compound
Grignard Reagent Methylmagnesium bromide (CH₃MgBr) 1-(3-Bromo-4-cyclopropylphenyl)ethanol
Organolithium Reagent n-Butyllithium (n-BuLi) 1-(3-Bromo-4-cyclopropylphenyl)pentan-1-ol

Primary amines react with aldehydes to form imines (Schiff bases), which are characterized by a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The reaction is reversible and the stability of the resulting imine can vary. libretexts.org

Hydrazine and its derivatives react with aldehydes to form hydrazones. researchgate.net This reaction is analogous to imine formation. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are often used as reagents to form highly crystalline derivatives that are useful for the characterization of aldehydes.

The reaction of aldehydes with hydroxylamine produces oximes. wikipedia.orgarpgweb.com Oxime formation is another example of a condensation reaction with a nitrogen nucleophile and is often carried out in a buffered solution to control the pH. wikipedia.org

Table 2: Examples of Nucleophilic Addition with Nitrogen Nucleophiles

Nucleophile Type Reagent Example Expected Product with this compound
Primary Amine Aniline (B41778) N-(3-Bromo-4-cyclopropylbenzylidene)aniline
Hydrazine Hydrazine (H₂NNH₂) (this compound) hydrazone

Alcohols act as oxygen nucleophiles, adding to aldehydes to form hemiacetals. In the presence of excess alcohol and an acid catalyst, the hemiacetal can react further to form an acetal (B89532). Acetal formation is a reversible process and is often used as a method to protect the aldehyde functional group during other chemical transformations. The formation of cyclic acetals using diols like ethylene glycol is a common protective strategy.

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of this compound would yield 3-bromo-4-cyclopropylbenzoic acid. This transformation is a fundamental step in many synthetic routes.

Reduction Pathways to Alcohol Derivatives

The aldehyde group can be easily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The reduction of this compound would result in the formation of (3-bromo-4-cyclopropylphenyl)methanol. This reaction is a straightforward and high-yielding method for the synthesis of primary benzylic alcohols.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

The aldehyde functional group in this compound is an electrophilic center that readily participates in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton of the molecule.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.com The ylide, typically prepared by deprotonating a phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Aldol condensation represents another key transformation of the aldehyde group. While this compound cannot form an enolate itself as it lacks α-hydrogens, it can act as an electrophilic partner in a crossed or mixed Aldol condensation. In this reaction, an enolate generated from another carbonyl compound (such as a ketone or a different aldehyde) attacks the carbonyl carbon of this compound. This reaction, which can be catalyzed by either acid or base, initially forms a β-hydroxy carbonyl compound that can subsequently dehydrate, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. magritek.com

The Knoevenagel condensation is a related reaction where the aldehyde reacts with a compound possessing an active methylene group (e.g., malonic esters or cyanoacetates) in the presence of a weak base like an amine. The base facilitates the formation of a carbanion from the active methylene compound, which then adds to the aldehyde. Subsequent dehydration produces a new carbon-carbon double bond.

Table 1: Potential Condensation Reactions of this compound

Reaction Name Reactant Typical Reagent(s) Expected Product
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) Strong base (e.g., n-BuLi) Alkene (3-Bromo-4-cyclopropyl-styrene derivative)
Aldol Condensation Enolizable Ketone/Aldehyde Base (e.g., NaOH) or Acid α,β-Unsaturated carbonyl compound
Knoevenagel Condensation Active Methylene Compound Weak base (e.g., Piperidine) Substituted alkene

Reactivity of the Aryl Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for a variety of powerful synthetic transformations, most notably those catalyzed by transition metals. This allows for the introduction of a wide range of substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, and aryl bromides are excellent substrates for these reactions. wikipedia.orgorganic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.semdpi.com This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. fishersci.se The reaction of this compound with various aryl or vinyl boronic acids would yield biaryl or vinyl-aryl compounds, respectively.

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, resulting in a substituted alkene. wikipedia.org This provides a direct method for the arylation of olefins.

The Sonogashira reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This transformation is highly efficient for the synthesis of arylalkynes.

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi reaction is known for its high functional group tolerance and allows for the coupling of sp², and sp³ carbon atoms. wikipedia.org Coupling of this compound with an appropriate organozinc compound would furnish the corresponding substituted product. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Expected Product Type
Suzuki-Miyaura Organoboron Reagent (RB(OH)₂) Pd Catalyst + Base Biaryl or Vinyl-Aryl
Heck Alkene (R-CH=CH₂) Pd Catalyst + Base Substituted Alkene
Sonogashira Terminal Alkyne (R-C≡CH) Pd Catalyst + Cu(I) + Base Arylalkyne
Negishi Organozinc Reagent (R-ZnX) Pd or Ni Catalyst Substituted Arene

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides, although it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In this compound, the aldehyde group is a moderately electron-withdrawing group located para to the bromine atom. This positioning could potentially activate the substrate towards SNAr with strong nucleophiles under forcing conditions (e.g., high temperature or pressure). However, SNAr reactions on aryl bromides are generally less facile than on the corresponding aryl fluorides or chlorides and often require more vigorous conditions or specialized catalytic systems.

Lithiation and Other Organometallic Reagent Formations

The aryl bromide can be converted into a potent organometallic nucleophile through a metal-halogen exchange reaction. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange to form the corresponding aryllithium species. researchgate.nettcnj.edu This reaction is typically very fast. harvard.edu The resulting organolithium compound is a powerful nucleophile and base that can be reacted with a wide variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, esters) to introduce new functional groups. It is crucial to perform this reaction at low temperatures to prevent the highly reactive aryllithium from attacking the aldehyde group on another molecule. Alternatively, the aldehyde could be protected prior to the exchange reaction.

Similarly, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an ether solvent. The resulting organomagnesium compound is also a strong nucleophile, albeit generally less reactive than the corresponding organolithium species, and can be used in a similar range of subsequent reactions. nih.gov

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that imparts unique electronic and steric properties to the molecule. While generally stable, this strained ring can undergo cleavage under specific conditions.

Ring-Opening Reactions Under Acidic or Catalytic Conditions

The cyclopropyl ring in derivatives of this compound can be susceptible to ring-opening reactions, particularly when activated by the adjacent aromatic system. beilstein-journals.org These transformations often proceed through radical pathways or are catalyzed by transition metals. beilstein-journals.orgnih.gov For instance, oxidative radical ring-opening can be initiated under various conditions, leading to the formation of a more complex cyclic or acyclic structure. beilstein-journals.org The specific outcome of the ring-opening is highly dependent on the reagents and conditions employed. Lewis acid or transition metal activation can also facilitate ring-opening, leading to annulation or difunctionalization products where the three carbons of the cyclopropyl ring are incorporated into a new structure. scispace.com These reactions provide a pathway to significantly increase the molecular complexity from the relatively simple cyclopropyl precursor.

Derivatization of Cyclopropyl Hydrogens

There is currently no available scientific literature detailing the specific derivatization of the cyclopropyl hydrogens of this compound. Reactions involving the C-H activation of a cyclopropyl ring are generally challenging and often require specific catalysts or reaction conditions. While methods for the functionalization of cyclopropyl groups exist in organic chemistry, their applicability to this compound has not been reported.

Due to the absence of direct research on the chemical transformations of this compound, a data table summarizing such reactions cannot be provided at this time. Further experimental investigation is required to elucidate the reactivity of this compound and explore potential derivatization pathways.

Applications in Complex Molecular Synthesis

Role as a Precursor in Heterocyclic Chemistry

Heterocyclic compounds are integral to medicinal chemistry and materials science. 3-Bromo-4-cyclopropylbenzaldehyde serves as a versatile precursor for the synthesis of various heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms. The aldehyde functionality allows for condensation and cyclization reactions, while the bromo substituent provides a handle for cross-coupling reactions to introduce further complexity.

Nitrogen-containing heterocycles are a prominent class of compounds with a broad spectrum of biological activities. While specific examples of the use of this compound in the synthesis of all major classes of nitrogen heterocycles are not extensively documented in publicly available literature, its structure lends itself to several classical and modern synthetic strategies. For instance, the aldehyde group can readily participate in condensation reactions with amines and other nitrogen-based nucleophiles to form imines, which can then undergo intramolecular cyclization to yield various heterocyclic cores.

One of the most important applications of aldehydes in the synthesis of nitrogen-containing heterocycles is in the preparation of quinolines and their derivatives. The Doebner-von Miller reaction, for example, involves the reaction of an α,β-unsaturated aldehyde (which can be formed in situ from an aldehyde) with an aniline (B41778) in the presence of an acid catalyst. Although direct utilization of this compound in this specific named reaction is not widely reported, its aldehyde functionality is amenable to such transformations.

Similarly, the synthesis of quinazolines often involves the condensation of an anthranilamide with an aldehyde. The aldehyde group of this compound could potentially react in this manner to furnish a quinazoline (B50416) scaffold bearing its characteristic bromo and cyclopropyl (B3062369) substituents.

The following table summarizes potential synthetic routes to nitrogen-containing heterocycles using this compound as a starting material, based on established synthetic methodologies.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of this compound
Quinolines Doebner-von Miller reaction, Friedländer synthesisAldehyde group for condensation and cyclization
Quinazolines Condensation with anthranilamidesAldehyde group for imine formation and subsequent cyclization
Indoles Fischer indole (B1671886) synthesis (with a suitable hydrazine)Aldehyde group for hydrazone formation
Pyrroles Paal-Knorr synthesis (with a 1,4-dicarbonyl compound)Could be modified to participate in multi-component reactions

It is important to note that while the reactivity of the aldehyde group suggests these applications, specific research detailing these syntheses with this compound is limited.

Oxygen-containing heterocycles are another class of compounds with significant biological and industrial importance. The aldehyde functionality of this compound is a key feature for its use in the synthesis of these structures.

For instance, the synthesis of furans , a common five-membered oxygen-containing heterocycle, can be achieved through various methods starting from aldehydes. While direct conversion of this compound to a furan (B31954) ring is not a common one-step process, it can serve as a building block in multi-step syntheses. For example, it can undergo a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which can then be a precursor for furan synthesis.

The synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved via palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinones with olefins. While this does not directly involve an aldehyde, the bromo-substituted aromatic ring of this compound could potentially be functionalized to participate in similar coupling reactions to generate complex oxygen-containing polycyclic systems.

The following table outlines potential synthetic pathways to oxygen-containing heterocycles utilizing this compound.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of this compound
Furans Paal-Knorr synthesis, Feist-Benary furan synthesisCan be converted to a suitable precursor for these reactions
Pyrans Diels-Alder reactionCan be modified to an α,β-unsaturated aldehyde to act as a dienophile
Chromenes Reaction of phenols with α,β-unsaturated aldehydesCan be used to generate the necessary unsaturated aldehyde

Further research is needed to explore the full potential of this compound in the synthesis of a wider range of oxygen-containing heterocycles.

Sulfur-containing heterocycles are known for their diverse pharmacological properties. The aldehyde group and the bromo-substituent on this compound make it a potential starting material for the synthesis of these important compounds.

The Gewald reaction is a well-known method for the synthesis of 2-aminothiophenes, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The aldehyde functionality of this compound is well-suited for this type of reaction, potentially leading to the formation of a 3-(3-bromo-4-cyclopropylphenyl)-2-aminothiophene derivative.

Furthermore, the synthesis of thiazoles can be achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, it can be readily converted to one, thus serving as an indirect precursor for thiazole synthesis.

The following table summarizes potential synthetic routes to sulfur-containing heterocycles using this compound.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of this compound
Thiophenes Gewald reactionAldehyde group for condensation with an activated nitrile
Thiazoles Hantzsch thiazole synthesisCan be converted to an α-haloketone precursor
Benzothiazoles Reaction of 2-aminothiophenols with aldehydesAldehyde group for condensation and cyclization

The versatility of this compound as a precursor for sulfur-containing heterocycles warrants further investigation to develop novel synthetic methodologies.

Utilization in Natural Product Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. While there are no widely reported total syntheses of natural products that explicitly use this compound as a starting material, its structural motifs are present in some natural compounds, and its reactivity makes it a plausible building block.

For example, the brominated aromatic ring is a feature found in some marine natural products. The cyclopropyl group is also present in a variety of natural products and is known to impart unique conformational constraints and metabolic stability. The aldehyde group provides a convenient handle for chain elongation and the introduction of other functional groups necessary for the construction of a complex natural product skeleton.

Although direct applications are not documented, one could envision its use in fragment-based synthesis approaches, where the 3-bromo-4-cyclopropylphenyl moiety could be incorporated into a larger molecule through reactions such as Suzuki or Stille coupling at the bromo position, or Wittig or Horner-Wadsworth-Emmons reactions at the aldehyde position.

Intermediate for Active Pharmaceutical Ingredient (API) Scaffolds (Focus on synthetic methodology, not biological activity)

The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds that can be further elaborated to create a library of potential drug candidates. This compound, with its multiple functional groups, is a promising intermediate for the construction of such scaffolds.

The bromine atom on the aromatic ring allows for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry. For example, the bromine atom could be replaced with various aryl, heteroaryl, or alkyl groups to generate a diverse set of substituted benzaldehydes, which can then be further transformed into more complex API scaffolds.

The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or alkenes, providing multiple avenues for further synthetic modifications. For instance, reductive amination of the aldehyde can lead to the formation of substituted benzylamines, a common motif in many APIs.

While specific APIs derived from this compound are not explicitly detailed in the literature, its structural features are highly relevant to the construction of pharmacologically active molecules. The combination of a modifiable bromo group and a reactive aldehyde on a cyclopropyl-substituted benzene (B151609) ring provides a platform for the synthesis of a wide variety of molecular architectures for drug discovery.

Contributions to Agrochemical Development

Similar to its role in pharmaceutical research, this compound has potential applications in the development of new agrochemicals, such as herbicides, insecticides, and fungicides. Many modern agrochemicals are complex organic molecules, and substituted benzaldehydes are common intermediates in their synthesis.

The bromo- and cyclopropyl- substituents can influence the biological activity and physical properties of the final agrochemical product. The bromine atom can enhance the lipophilicity of a molecule, which can improve its uptake and transport in plants or insects. The cyclopropyl group can increase metabolic stability and may contribute to a specific binding interaction with the target enzyme or receptor.

For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) is a known intermediate in the synthesis of pyrethroid insecticides. Given the structural similarity, it is plausible that this compound could be used to synthesize novel pyrethroid analogues or other classes of agrochemicals. The aldehyde group can be used to construct the necessary side chains or heterocyclic systems commonly found in active agrochemical ingredients.

Development of Advanced Materials and Functional Molecules (e.g., Fluorescent Probes, Dyes)

The utility of a chemical compound as a building block in the synthesis of advanced materials is a significant measure of its scientific and practical importance. Functional molecules such as fluorescent probes and dyes are critical tools in a variety of fields, including biomedical imaging, environmental sensing, and materials science. These molecules are often constructed from smaller, functionalized aromatic precursors.

A thorough review of scientific literature and patent databases was conducted to identify the role of This compound as a precursor or key intermediate in the development of such advanced materials. The investigation focused on its incorporation into larger molecular frameworks that exhibit specific photophysical properties, such as fluorescence or color.

Despite a comprehensive search, no documented applications of This compound in the synthesis of fluorescent probes, dyes, or other related advanced materials were found in the available scientific literature and patent records. The search included scholarly articles on organic synthesis, materials science, and medicinal chemistry, as well as global patent databases.

While the structural motifs present in This compound —a brominated and cyclopropylated benzaldehyde (B42025)—suggest potential for its use as a versatile synthetic intermediate, there is currently no evidence to support its application in the development of functional materials like fluorescent probes or dyes. Further research would be necessary to explore and establish any such potential applications.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise structure of 3-Bromo-4-cyclopropylbenzaldehyde in solution.

Elucidation of Regioselectivity and Stereochemistry

¹H and ¹³C NMR spectroscopy are fundamental in confirming the regioselectivity of the substituents on the benzene (B151609) ring. For this compound, the substitution pattern would be confirmed by the chemical shifts and coupling patterns of the aromatic protons. One would expect to see three distinct aromatic proton signals and a characteristic set of signals for the cyclopropyl (B3062369) group, along with a singlet for the aldehyde proton. The precise chemical shifts would be influenced by the electronic effects of the bromo and aldehyde groups.

Dynamic NMR for Conformational Analysis

Dynamic NMR studies could be employed to investigate the conformational dynamics of the cyclopropyl group relative to the benzene ring. At varying temperatures, changes in the NMR spectra could reveal the energy barriers for bond rotation, providing insight into the molecule's flexibility and preferred spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the cyclopropyl ring and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link the aldehyde proton to the corresponding carbonyl carbon and the aromatic ring, and the cyclopropyl protons to their point of attachment on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial relationship between the cyclopropyl group and the adjacent substituents on the benzene ring.

Predicted NMR Data (Based on Structurally Similar Compounds):

While specific experimental data is not available, a hypothetical table of expected chemical shifts can be constructed based on known values for similar structures.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aldehyde (CHO)9.9 - 10.1190 - 192
Aromatic CH7.5 - 8.0125 - 140
Cyclopropyl CH2.0 - 2.5 (methine)10 - 20
Cyclopropyl CH₂0.8 - 1.5 (methylene)5 - 15

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition (C₁₀H₉BrO). Analysis of the fragmentation pattern in the mass spectrum would offer further structural proof. Key fragmentation pathways would likely involve the loss of the bromine atom, the aldehyde group (as CO), and potentially cleavage of the cyclopropyl ring. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a clear diagnostic feature in the mass spectrum.

Hypothetical HRMS Fragmentation Data:

Fragment m/z (relative to ⁷⁹Br) Possible Identity
[M]⁺224Molecular Ion
[M-H]⁺223Loss of a hydrogen radical
[M-CHO]⁺195Loss of the formyl group
[M-Br]⁺145Loss of the bromine atom

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. The spectrum would also show aromatic C-H and C=C stretching vibrations, as well as signals corresponding to the C-H bonds of the cyclopropyl group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Characteristic Vibrational Frequencies:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Aldehyde)1680 - 1700Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1450 - 1600Stretching
Cyclopropyl C-H2950 - 3050Stretching
C-Br500 - 600Stretching

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-stacking.

Advanced Chromatographic Analysis (e.g., UPLC, preparative HPLC for purity and isolation)

The assessment of purity and the isolation of this compound are critical steps in its synthesis and application. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and preparative High-Performance Liquid Chromatography (preparative HPLC) offer the high resolution and efficiency required for these tasks.

Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment:

UPLC technology, which utilizes sub-2 µm particle columns, allows for rapid and high-resolution separations, making it an ideal tool for the purity analysis of synthetic intermediates like this compound. The development of a robust UPLC method is crucial for accurately quantifying the compound and detecting any process-related impurities or isomers.

A typical UPLC method for the analysis of aromatic aldehydes would involve a reversed-phase column, such as a C18 or a phenyl-hexyl column, which provides suitable retention and selectivity for such compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Gradient elution is commonly employed to effectively separate compounds with a range of polarities within a short analysis time.

While specific U.S.P. (United States Pharmacopeia) or other official monograph methods may not be established for this compound, method development would follow established principles. The process would involve screening different column chemistries and mobile phase conditions to achieve optimal separation of the main component from any potential impurities, such as starting materials, by-products, or isomers like 3-bromo-2-cyclopropylbenzaldehyde or 5-bromo-2-cyclopropylbenzaldehyde. Detection is typically carried out using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths and can aid in peak identification and purity assessment.

Preparative High-Performance Liquid Chromatography (preparative HPLC) for Isolation and Purification:

For the isolation of pure this compound from a crude reaction mixture, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is not just to analyze the sample but to physically separate and collect the desired compound in a purified form.

The development of a preparative HPLC method typically begins with the optimization of the separation on an analytical scale. Once a suitable separation is achieved, the method is scaled up to the preparative level. This involves selecting a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size. The flow rate and injection volume are increased proportionally to the column dimensions to maintain the separation efficiency while maximizing throughput.

Fraction collection is a critical step in preparative HPLC. A fraction collector is used to automatically collect the eluent containing the purified this compound as it exits the detector. The purity of the collected fractions is then typically confirmed by analytical HPLC or UPLC.

A hypothetical preparative HPLC method for the purification of this compound is outlined in the table below. This table illustrates the typical parameters that would be considered in the development of such a method.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

ParameterSetting
Column Reversed-Phase C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL (of a concentrated crude solution)
Fraction Collection Triggered by UV signal threshold

The successful application of UPLC and preparative HPLC is fundamental to obtaining highly pure this compound, which is essential for its subsequent use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. These advanced chromatographic techniques provide the necessary tools for both the quality control and the production of this important chemical intermediate.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be central to understanding the intrinsic properties of 3-Bromo-4-cyclopropylbenzaldehyde.

Geometry Optimization and Conformational Preferences

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The primary conformational flexibility in this molecule arises from the orientation of the cyclopropyl (B3062369) group and the aldehyde group relative to the benzene (B151609) ring. The rotation around the C(aryl)-C(cyclopropyl) bond and the C(aryl)-C(aldehyde) bond would be systematically studied. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would identify the global minimum energy structure as well as any other low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. It is expected that the planar arrangement of the benzaldehyde (B42025) moiety would be favored due to conjugation, while the cyclopropyl group's orientation would be influenced by steric interactions with the adjacent bromine atom.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity and spectroscopic properties.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. mdpi.com For this compound, the HOMO is likely to be a π-orbital localized on the benzene ring and the cyclopropyl group, while the LUMO would likely be a π*-orbital associated with the conjugated system of the benzaldehyde. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rug.nl The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the electronegative oxygen atom of the aldehyde group would be a region of strong negative potential (typically colored red), indicating a site susceptible to electrophilic attack. The hydrogen atom of the aldehyde group and regions around the bromine atom might show positive potential (colored blue), indicating sites for nucleophilic attack. rug.nl

Molecular Dynamics Simulations

While highly relevant for larger, more flexible systems like proteins or polymers, molecular dynamics (MD) simulations could also provide insights into the behavior of this compound, particularly in a condensed phase (e.g., in a solvent or as part of a larger assembly). nih.gov An MD simulation would model the movement of each atom in the molecule over time, based on classical mechanics. This could reveal information about the conformational dynamics, solvation effects, and intermolecular interactions of the compound. For instance, MD simulations could be used to study how the molecule interacts with a solvent or a biological target.

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, one can understand the specific atomic motions involved in the bond-breaking and bond-forming processes.

Quantum Chemical Characterization of Reactivity Descriptors

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors are often derived from the principles of conceptual DFT. Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as ω = χ² / (2η).

These descriptors would provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, the following spectra could be simulated:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These can be compared with experimental IR spectra to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch of the aldehyde and vibrations associated with the cyclopropyl ring and the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared to experimental data, are a powerful tool for structure elucidation and assignment of NMR signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption bands in the UV-Vis spectrum. This would provide information about the conjugated π-system and the electronic structure of the molecule.

By combining these computational approaches, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved, guiding experimental studies and potential applications.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of substituted benzaldehydes exist, the development of more sustainable and efficient routes for 3-Bromo-4-cyclopropylbenzaldehyde is a key area for future research. Current multi-step syntheses often involve stoichiometric reagents and generate considerable waste. Future efforts could focus on the following:

Greener Bromination Techniques: Traditional bromination methods can be harsh. Research into alternative, "greener" brominating agents and catalytic systems is warranted. For instance, a patented process for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes sodium bromide and sodium hypochlorite (B82951) with ultrasonication, which could be adapted. patsnap.com Another approach to reduce waste involves using zinc bromide as a recyclable catalyst for bromination, which has been shown to be effective for related compounds and can lead to high purity products with reduced effluent problems. google.com

One-Pot Syntheses: The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency and reduce solvent usage. A one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of other functionalized benzaldehydes, which could be a model for future work on this compound. acs.org

Catalytic Debromomethoxylation: A novel method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a zinc chloride catalyst. kpfu.ru Exploring the applicability of this method could provide an alternative and efficient pathway.

Exploration of Unconventional Reaction Pathways and Catalysis

The reactivity of this compound has not been fully explored. Future research could delve into unconventional reaction pathways and novel catalytic systems to functionalize the molecule in innovative ways.

Ruthenium-Catalyzed C-H Functionalization: Recent advances in ruthenium-catalyzed C-H bond functionalization offer a powerful tool for direct arylation, alkenylation, and alkylation. mdpi.com Applying these methods to this compound could lead to the direct introduction of various substituents, bypassing the need for pre-functionalized starting materials.

Palladium/Norbornene Co-Catalysis: The use of palladium in conjunction with norbornene as a transient mediator allows for the functionalization of both the ortho and ipso positions of aryl halides. researchgate.net This could enable the introduction of a substituent at the C2 position while simultaneously modifying the C3-Br bond.

Late-Stage Functionalization via C-C Bond Cleavage: A more radical and underexplored approach would be the selective cleavage and functionalization of the carbon-carbon bonds of the cyclopropyl (B3062369) ring. nih.gov While challenging, transition-metal or organocatalytic methods could potentially open up this strained ring to introduce new functionalities, dramatically altering the molecular scaffold.

Asymmetric Synthesis Applications

The aldehyde group in this compound is a prochiral center, making it an attractive target for asymmetric synthesis to create chiral molecules with high enantiomeric purity.

Organocatalytic Asymmetric Additions: The aldehyde can be a substrate for a variety of organocatalyzed asymmetric reactions. For example, chiral secondary amines can catalyze the asymmetric α-functionalization of branched aldehydes. mdpi.com Adapting these methods could allow for the enantioselective addition of nucleophiles to the aldehyde group.

Asymmetric Carbonyl Ylide Cycloadditions: A bimetallic rhodium(II)/chiral N,N'-dioxide-Sm(III) complex has been used for the asymmetric [4+3]-cycloaddition of aldehydes with other components to form chiral heterocycles. nih.gov Exploring the reactivity of this compound in such cascade reactions could yield complex, enantioenriched products.

Synthesis of Chiral Cyclopropanes: While not directly involving the existing aldehyde, the principles of asymmetric cyclopropanation could be reversed. Methodologies exist for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes from α,β-unsaturated aldehydes. acs.org This suggests the potential for developing synthetic routes that construct the chiral cyclopropyl-aldehyde moiety from achiral precursors.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Integrating the synthesis and derivatization of this compound into continuous flow systems is a promising avenue for future research.

Flow Synthesis of the Core Structure: The synthesis of the benzaldehyde itself could be adapted to a flow process. The reduction of benzaldehyde derivatives has been successfully demonstrated in a membrane flow cell, offering precise control over the reaction conditions. nih.gov

Flow Generation of Organometallic Reagents: The subsequent reactions of the bromo-substituent often involve organometallic reagents. Flow systems are well-suited for the on-demand generation and immediate use of these often-unstable species, such as organosodium compounds, for reactions with substrates like Weinreb amides derived from the aldehyde. acs.org This would enhance safety and allow for the use of highly reactive intermediates.

A potential flow chemistry setup could involve sequential reactors for bromination, aldehyde formation, and subsequent cross-coupling reactions, creating a continuous and automated synthesis of derivatives.

Investigation of Organometallic Chemistry involving the Compound

The bromine atom on the aromatic ring is a prime handle for a wide range of organometallic cross-coupling reactions, which remains a fertile ground for future investigation.

Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of the aryl bromide with various partners is a key area for exploration. This includes reactions with cyclopropylmagnesium bromide or cyclopropyltrifluoroborates to potentially form bis-cyclopropyl arenes. acs.orgacs.org Suzuki, Heck, and Sonogashira couplings with a wide range of boronic acids, alkenes, and alkynes would provide access to a vast library of derivatives.

Reactions with Organocuprates: The aldehyde functionality is generally reactive towards organometallic reagents. While Grignard reagents typically add twice to acid chloride derivatives, lithium dialkylcuprates can add just once to form a ketone. youtube.com Converting the aldehyde of this compound to a more stable derivative (like an acid chloride) could allow for selective reaction at that position, followed by further manipulation of the bromo-substituent.

Formation of Novel Organometallic Complexes: The compound itself could act as a ligand in the formation of novel organometallic complexes. The interplay between the different functional groups (aldehyde, bromo, cyclopropyl) and a transition metal center could lead to interesting catalytic properties or serve as a template for constructing more complex molecules. tib.eu

The following table summarizes potential organometallic cross-coupling reactions for future exploration:

Coupling ReactionCoupling PartnerCatalyst System (Example)Potential Product
Suzuki CouplingAryl/Alkyl Boronic AcidsPd(OAc)2, SPhos3-Aryl/Alkyl-4-cyclopropylbenzaldehyde
Heck CouplingAlkenesPd(PPh3)43-Alkenyl-4-cyclopropylbenzaldehyde
Sonogashira CouplingTerminal AlkynesPd(PPh3)2Cl2, CuI3-Alkynyl-4-cyclopropylbenzaldehyde
Buchwald-HartwigAminesPd2(dba)3, XPhos3-Amino-4-cyclopropylbenzaldehyde
Stille CouplingOrganostannanesPd(PPh3)43-Aryl/Alkyl-4-cyclopropylbenzaldehyde

Conclusion

Summary of Key Synthetic Achievements and Reactivity Profiles

The synthesis of 3-Bromo-4-cyclopropylbenzaldehyde, while not extensively detailed in peer-reviewed literature, can be logically achieved through established chemical transformations. The most plausible synthetic route commences with a precursor, 4-cyclopropylbenzaldehyde (B1279468). The subsequent key step is the electrophilic aromatic substitution of this precursor. The cyclopropyl (B3062369) group, being an activating substituent, directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comwvu.edu Since the para position is already occupied, the bromination is directed to one of the ortho positions. The bromination of such activated aromatic aldehydes can be carried out using various brominating agents, often requiring a catalyst to polarize the bromine molecule. libretexts.org

The reactivity of this compound is defined by its three distinct functional groups:

Aldehyde Group : This group is highly reactive and serves as a key site for transformations. It can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-4-cyclopropylbenzoic acid, using common oxidizing agents. numberanalytics.com Conversely, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the primary alcohol, (3-Bromo-4-cyclopropylphenyl)methanol. britannica.compw.live The aldehyde can also participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction or aldol (B89426) condensations. britannica.com

Aryl Bromide : The bromine atom on the aromatic ring is a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Prominent examples of such reactions include the Suzuki coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes, making the compound a valuable building block for complex molecular scaffolds. rsc.orgnih.govacs.org

Cyclopropyl Group : The cyclopropane (B1198618) ring is more than a simple alkyl substituent. Its strained nature and unique electronic properties, including enhanced π-character in its C-C bonds, can influence the reactivity of the aromatic system. acs.org While generally stable, activated cyclopropanes can undergo ring-opening reactions under specific, often acidic, conditions, providing pathways to different molecular skeletons. rsc.orgnih.gov

Broader Implications for Chemical Synthesis and Discovery

The structural makeup of this compound positions it as a significant tool for both chemical synthesis and the discovery of novel bioactive compounds. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled diversification. For instance, the aldehyde can be modified first, followed by a cross-coupling reaction at the bromide site, or vice-versa. This modularity is highly desirable in the construction of libraries of complex molecules for screening purposes.

Furthermore, the cyclopropyl motif is a highly valued pharmacophore in medicinal chemistry. nih.gov Incorporating a cyclopropyl ring into drug candidates has been shown to improve various properties, including metabolic stability, potency, and membrane permeability, while also providing conformational rigidity that can be favorable for binding to biological targets. acs.orgnih.gov Aromatic compounds are also fundamental in drug design due to their rigid structures and ability to engage in binding interactions with biological receptors. jocpr.com Therefore, this compound serves as a promising starting material for the synthesis of new therapeutic agents that combine the beneficial properties of both aromatic and cyclopropyl moieties. Its utility as a building block grants access to a wide array of derivatives that are of high interest in pharmaceutical and agrochemical research. researchgate.net

Unanswered Questions and Prospective Research Avenues

Despite its clear potential, this compound remains a relatively underexplored compound in academic literature. This gap presents numerous opportunities for future investigation:

Optimization of Synthesis : There is a need for detailed, published studies on the synthesis of this compound. Research could focus on optimizing reaction conditions, comparing different brominating agents and catalysts to maximize yield and purity, and developing scalable protocols.

Exploration of Reactivity : A systematic investigation into the scope of its reactivity is warranted. For example, exploring the limits of its participation in various palladium-catalyzed cross-coupling reactions with a wide range of coupling partners would be highly valuable. Furthermore, studying the conditions under which the cyclopropyl ring might participate in ring-opening reactions could unlock novel synthetic pathways.

Investigation of Biological Activity : While related bromophenols have shown potential biological activity, the bioactivity of this compound and its derivatives is unknown. A logical next step would be to synthesize a library of compounds from this building block and screen them for various biological activities, such as anticancer, antibacterial, or antiviral properties.

Physicochemical and Structural Studies : Detailed characterization of its physical and electronic properties would provide a deeper understanding of the interplay between its functional groups. X-ray crystallography could confirm its solid-state structure and intermolecular interactions, providing insights for its use in materials science or drug design.

In essence, this compound is a compound of considerable promise, bridging the gap between simple starting materials and complex, high-value molecules. Future research dedicated to answering these open questions will undoubtedly solidify its role as a versatile building block in the landscape of modern chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-cyclopropylbenzaldehyde, and how can the aldehyde group be protected during bromination?

  • Methodology :

  • Cyclopropane Introduction : Use cyclopropanation reagents (e.g., Simmons-Smith) on pre-functionalized benzene derivatives.
  • Bromination : Direct electrophilic bromination at the para position, guided by the cyclopropyl group’s electron-donating effects.
  • Aldehyde Protection : Employ protecting groups like acetals or imines during bromination to prevent oxidation .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents (e.g., NBS or Br₂/FeBr₃) to minimize over-bromination.

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aldehyde proton at δ ~9.8 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and isotopic patterns for bromine.
  • X-ray Crystallography : For definitive structural confirmation (if crystalline derivatives are synthesized) .
    • Data Interpretation : Compare spectral data with PubChem entries for analogous brominated benzaldehydes .

Q. What safety protocols are essential when handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility.
  • Store in airtight containers away from oxidizing agents.
    • First Aid :
  • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
  • Skin Contact : Wash with soap/water; remove contaminated clothing .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

  • Mechanistic Insight :

  • The cyclopropyl group acts as an electron-donating substituent via conjugation, directing EAS to the ortho/para positions.
  • Steric hindrance from the cyclopropane ring may favor para substitution in bulky reagents.
    • Experimental Design : Compare bromination outcomes with/without cyclopropyl groups using DFT calculations to validate directing effects .

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Troubleshooting Steps :

Reproduce Synthesis : Ensure reaction conditions (temperature, solvent) are consistent.

Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).

  • Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or impurities; repeat under anhydrous conditions .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Approaches :

  • Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from similar benzaldehydes .
    • Validation : Synthesize top-scoring analogs and test in vitro for enzyme inhibition.

Q. Why might this compound exhibit instability under acidic conditions, and how can this be mitigated?

  • Degradation Pathways :

  • Acid-catalyzed hydrolysis of the aldehyde group or cyclopropane ring opening.
    • Stabilization Methods :
  • Use buffered solutions (pH 6–8) during reactions.
  • Introduce electron-withdrawing groups to reduce cyclopropane strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.